molecular formula C9H14N2O B13946625 2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol

2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol

Cat. No.: B13946625
M. Wt: 166.22 g/mol
InChI Key: ONLCGBIHXIHJOO-UHFFFAOYSA-N
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Description

2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol is a heterocyclic compound that belongs to the class of imidazo[1,2-a]azepines This compound is characterized by its unique structure, which includes a fused ring system combining an imidazole and an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 2-methylimidazole and a suitable azepine derivative under acidic or basic conditions can lead to the formation of the desired compound. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the third position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions to modify the imidazole or azepine rings.

    Substitution: The methyl group at the second position can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including halogens, alkylating agents, and nucleophiles, can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs with different functional groups.

Scientific Research Applications

2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

    Industry: The compound is utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the fused ring system allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system but with a pyridine ring instead of an azepine ring.

    Imidazo[1,2-a]pyrimidines: Similar in structure but with a pyrimidine ring.

    Imidazo[1,2-a]thiazines: These compounds have a thiazine ring fused with the imidazole ring.

Uniqueness

2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol is unique due to the presence of the azepine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol

InChI

InChI=1S/C9H14N2O/c1-7-9(12)11-6-4-2-3-5-8(11)10-7/h12H,2-6H2,1H3

InChI Key

ONLCGBIHXIHJOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2CCCCCC2=N1)O

Origin of Product

United States

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